N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(naphthalen-2-yl)acetamide
Description
Properties
IUPAC Name |
N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-naphthalen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2S/c1-2-25-17-8-5-9-18-20(17)23-21(26-18)22-19(24)13-14-10-11-15-6-3-4-7-16(15)12-14/h3-12H,2,13H2,1H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYIJGSUBKRTRGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)CC3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(naphthalen-2-yl)acetamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, supported by case studies, data tables, and relevant research findings.
Chemical Structure and Properties
The compound features a benzothiazole moiety linked to a naphthalene group via an acetamide functional group. Its structural formula can be represented as follows:
This structure is significant as it influences its interaction with biological targets.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives with a benzothiazole backbone have been shown to selectively inhibit histone deacetylases (HDACs), which are crucial in cancer cell proliferation and survival.
Key Findings:
- Cytotoxicity: The compound demonstrated cytotoxic effects against various cancer cell lines, including hematological malignancies and solid tumors. In vitro assays revealed IC50 values indicating significant antiproliferative activity.
- Mechanism of Action: The proposed mechanism involves the induction of apoptosis and cell cycle arrest, primarily through the modulation of PPARγ pathways and HDAC inhibition .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown antimicrobial potential against a range of pathogens.
Research Insights:
- In vitro Studies: Compounds within this class have been tested against various bacterial strains and fungi, demonstrating effective inhibition at minimal inhibitory concentrations (MICs). For example, certain derivatives exhibited MIC values as low as 50 µg/mL against tested organisms .
Study 1: Anticancer Efficacy
A recent study evaluated the effects of this compound on T-cell leukemia cells (CCRF-CEM). The results indicated:
- Cell Viability Reduction: A significant decrease in cell viability was observed at concentrations above 10 µM.
- Apoptosis Induction: Flow cytometry analysis confirmed increased rates of apoptosis in treated cells compared to controls.
Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The results were as follows:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 50 |
| Candida albicans | 30 |
These findings suggest that the compound possesses considerable antimicrobial activity, making it a candidate for further development in therapeutic applications.
Comparison with Similar Compounds
Physicochemical Properties
Table 1: Comparative Physical Data
Notable Trends:
- Higher molecular weight correlates with elevated melting points (e.g., compound 13: 422.54 g/mol, 289°C).
- Polar groups (e.g., piperazine in compound 13) improve chromatographic mobility (Rf = 0.75) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
